molecular formula C20H22BrN3O3S B300761 5-bromo-2-methoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide

5-bromo-2-methoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide

Katalognummer: B300761
Molekulargewicht: 464.4 g/mol
InChI-Schlüssel: JHNDAGUNFMPKBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-2-methoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide is a complex organic compound with a molecular formula of C19H21BrN2O3. This compound is characterized by the presence of a bromine atom, a methoxy group, and a carbamothioyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide typically involves multiple steps, starting with the bromination of 2-methoxybenzamide. The brominated intermediate is then reacted with 3-(pentanoylamino)phenyl isothiocyanate under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-2-methoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-bromo-2-formyl-N-{[3-(pentanoylamino)phenyl]carbamothioyl}benzamide, while substitution of the bromine atom with an amine can yield 5-amino-2-methoxy-N-{[3-(pentanoylamino)phenyl]carbamothioyl}benzamide .

Wissenschaftliche Forschungsanwendungen

5-bromo-2-methoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-bromo-2-methoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-bromo-2-chloro-N-{[3-(pentanoylamino)phenyl]carbamothioyl}benzamide: Similar structure but with a chlorine atom instead of a methoxy group.

    5-bromo-2-methoxy-3-nitropyridine: Similar structure but with a nitro group instead of the carbamothioyl group.

Uniqueness

5-bromo-2-methoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications .

Eigenschaften

Molekularformel

C20H22BrN3O3S

Molekulargewicht

464.4 g/mol

IUPAC-Name

5-bromo-2-methoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C20H22BrN3O3S/c1-3-4-8-18(25)22-14-6-5-7-15(12-14)23-20(28)24-19(26)16-11-13(21)9-10-17(16)27-2/h5-7,9-12H,3-4,8H2,1-2H3,(H,22,25)(H2,23,24,26,28)

InChI-Schlüssel

JHNDAGUNFMPKBH-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)OC

Kanonische SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.